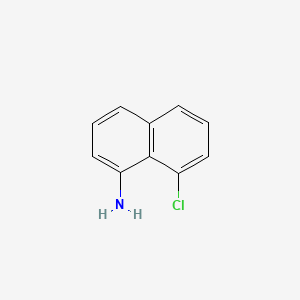

8-Chloronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIZPCZWJJQIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495707 | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59107-51-6 | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloronaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Chloronaphthalen-1-amine CAS number 59107-51-6

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine (CAS Number: 59107-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 59107-51-6, is an organic compound featuring a naphthalene core structure with a chlorine atom and an amino group at the 8- and 1-positions, respectively. This substitution pattern imparts specific chemical properties that make it a valuable intermediate in various synthetic applications. It is a solid at room temperature and serves as a key building block in the synthesis of more complex molecules, including dyes, agrochemicals, and notably, pharmaceutical compounds.[1] Its utility in the development of kinase inhibitors and other therapeutic agents underscores its importance in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its known applications and safety information.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 59107-51-6 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈ClN | [2][6] |

| Molecular Weight | 177.63 g/mol | [2][5][7] |

| IUPAC Name | This compound | [3][5] |

| Synonyms | 1-Amino-8-chloronaphthalene, 8-chloro-1-naphthalenamine | [5] |

| Appearance | Solid | [1][3] |

| Melting Point | 93-94 °C | [8] |

| Boiling Point | 336.4 ± 17.0 °C at 760 mmHg | |

| Purity | 96% - 98% | [3][9] |

| Storage Conditions | 4°C, protect from light; or store in freezer under -20°C in an inert atmosphere. | [3][9] |

| InChI Key | LQIZPCZWJJQIKV-UHFFFAOYSA-N | [3][5][10] |

| SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)Cl | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key synthetic intermediate are provided below.

Synthesis of this compound from Naphthalene-1,8-diamine

This two-step protocol outlines the preparation of this compound starting from naphthalene-1,8-diamine.[11]

Step A: Synthesis of 1H-naphtho[1,8-de][2][12]triazine [11]

-

Prepare a solution of acetic acid (200 mL) and ethanol (1000 mL) containing naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq).

-

While maintaining the temperature between 18-21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq).

-

Stir the resulting red suspension at 25°C for 16 hours.

-

Collect the solid product by filtration.

-

Wash the collected solid with ethanol (2 x 500 mL).

-

Dry the product under vacuum to obtain 1H-naphtho[1,8-de][2][12]triazine as a red crystalline compound (84 g, 79% yield). No further purification is needed.[11]

Step B: Synthesis of this compound [11]

-

Add copper powder (2.10 g, 33.1 mmol, 0.0665 eq) to a solution of 1H-naphtho[1,8-de][2][12]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).

-

Stir the mixture at 25°C for 12 hours.

-

Dilute the mixture with water (500 mL) and heat at 85°C for 30 minutes.

-

Filter the hot solution to obtain a nearly clear aqueous solution.

-

Cool the filtrate and basify with ammonia solution until litmus paper turns blue.

-

Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to yield this compound.[11]

Caption: Synthesis workflow for this compound.

Derivatization: Synthesis of 1-Bromo-8-chloronaphthalene

This compound is a precursor for other substituted naphthalenes. This protocol describes its conversion to 1-bromo-8-chloronaphthalene via a Sandmeyer-type reaction.[11][12]

-

Prepare a solution of this compound (57 g, 320 mmol, 1 eq) and p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL).[12]

-

Cool the solution to -5 °C.[12]

-

Add a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL).[12]

-

Allow the reaction mixture to warm to 25 °C and stir for 12 hours.[12]

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (100 mL) and stir for 15 minutes.[11][12]

-

Extract the mixture with ethyl acetate (3 x 1000 mL).[11][12]

-

Combine the organic layers and wash with brine (500 mL).[12]

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]

-

Purify the resulting residue by column chromatography on silica gel using petroleum ether as the eluent to afford 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield).[12]

Caption: Workflow for the synthesis of 1-bromo-8-chloronaphthalene.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate.[1] Its reactivity, stemming from the amino group and the naphthalene ring system, allows for its incorporation into a diverse range of larger molecules.

-

Pharmaceutical Intermediates: It is a precursor for the synthesis of quinazoline derivatives and has been implicated in the development of inhibitors for challenging drug targets such as KRas G12C and G12D, which are significant in cancer therapy.[12]

-

Organic Synthesis: The compound serves as a versatile scaffold. The amino group can be readily diazotized and substituted, as demonstrated in the synthesis of 1-bromo-8-chloronaphthalene, opening pathways to various 1,8-disubstituted naphthalene derivatives.[1][12]

-

Dye and Agrochemical Production: As a naphthalenamine derivative, it falls into a class of compounds historically used in the synthesis of dyes and may find applications in the agrochemical industry.[1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound due to its potential health hazards.

GHS Hazard Information: [5][9]

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

-

Signal Word: Warning[9]

-

Pictogram: GHS07 (Exclamation Mark)

-

Precautionary Statements (selected): [9]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Personnel should handle this compound in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.[8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8]

References

- 1. CAS 59107-51-6: 1-Naphthalenamine, 8-chloro- | CymitQuimica [cymitquimica.com]

- 2. 59107-51-6 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. 1-Amino-8-chloronaphthalene | 59107-51-6 [sigmaaldrich.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. 59107-51-6 Cas No. | 1-Amino-8-chloronapthalene | Apollo [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. CAS No. 59107-51-6 Specifications | Ambeed [ambeed.com]

- 10. 59107-51-6 | 1-Amino-8-chloronaphthalene | Aryls | Ambeed.com [ambeed.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

8-Chloronaphthalen-1-amine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Subject: Physicochemical Properties of 8-Chloronaphthalen-1-amine

This document provides core physicochemical data for this compound, a substituted naphthalenamine compound. The information is presented to support research and development activities.

Chemical Identity and Properties

This compound is an aromatic amine derived from naphthalene.[1] The following table summarizes its key molecular and physical properties.

| Parameter | Value | Source |

| Molecular Formula | C10H8ClN | PubChem[2], Chemable, Guidechem[3], BLD Pharm[4], Biosynth[5] |

| Molecular Weight | 177.63 g/mol | PubChem[2], Chemable, Sigma-Aldrich[6], Guidechem[3], BLD Pharm[4], Biosynth[5] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 59107-51-6 | PubChem[2], Chemable, Sigma-Aldrich[6], Guidechem[3], BLD Pharm[4], Biosynth[5] |

| Synonyms | 1-Amino-8-chloronaphthalene, 8-Chloro-1-naphthylamine | PubChem[2], Sigma-Aldrich[6], Guidechem[3] |

| Monoisotopic Mass | 177.0345270 Da | PubChem[2] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the common identifiers for this chemical entity.

Caption: Relationship between chemical identifiers.

Note on Further Information: This document focuses on the molecular weight and formula of this compound. As this is a specific chemical compound, detailed experimental protocols for its synthesis or use, and its involvement in biological signaling pathways, are beyond the scope of this fundamental data sheet. Such information would be found in specific research articles or application notes.

References

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 59107-51-6|1-Amino-8-chloronaphthalene|BLD Pharm [bldpharm.com]

- 5. 8-Chloro-naphthalen-1-ylamine | 59107-51-6 | JCA10751 [biosynth.com]

- 6. 1-Amino-8-chloronaphthalene | 59107-51-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 8-Chloronaphthalen-1-amine from Naphthalene-1,8-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-Chloronaphthalen-1-amine, a key intermediate in pharmaceutical and chemical research, starting from naphthalene-1,8-diamine. This document details the established synthetic protocols, reaction mechanisms, and quantitative data to support researchers in their drug development and discovery efforts.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique 1,8-disubstituted naphthalene scaffold allows for the construction of complex molecular architectures with specific steric and electronic properties. A common and efficient route to this compound involves a two-step synthesis starting from the readily available naphthalene-1,8-diamine. This process first involves the formation of a stable triazine intermediate, followed by a copper-mediated chlorination reaction.

Synthetic Pathway Overview

The synthesis of this compound from naphthalene-1,8-diamine is typically achieved in two main steps:

-

Diazotization and Cyclization: Naphthalene-1,8-diamine is treated with a diazotizing agent, such as isobutyl nitrite, in an acidic medium to form the stable intermediate, 1H-naphtho[1,8-de][1][2][3]triazine.

-

Sandmeyer-type Reaction: The isolated triazine intermediate is then subjected to a copper-catalyzed reaction in the presence of a chloride source, typically hydrochloric acid, to yield the final product, this compound.

This two-step approach offers a reliable and scalable method for the preparation of the target compound.

Experimental Protocols

Step 1: Synthesis of 1H-naphtho[1,8-de][1][2][3]triazine

This initial step involves the diazotization of both amino groups of naphthalene-1,8-diamine, followed by an intramolecular cyclization to form the stable triazine ring system.

Detailed Methodology: [4]

-

In a suitable reaction vessel, a solution of naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq) is prepared in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

-

The solution is cooled in a cold water bath to maintain a temperature between 18 and 21°C.

-

Isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq) is added portion-wise to the stirred solution, ensuring the temperature remains within the specified range.

-

The resulting red suspension is stirred at 25°C for 16 hours.

-

The solid product is collected by filtration, washed with ethanol (2 x 500 mL), and dried under vacuum.

-

This procedure yields 1H-naphtho[1,8-de][1][2][3]triazine as a red crystalline compound (84 g, 79% yield), which is typically of sufficient purity for the next step without further purification.[4]

Step 2: Synthesis of this compound

The second step involves the ring-opening of the triazine intermediate and subsequent chlorination in a reaction analogous to the Sandmeyer reaction.

Detailed Methodology: [4]

-

To a solution of 1H-naphtho[1,8-de][1][2][3]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L), copper powder (2.10 g, 33.1 mmol, 0.0665 eq) is added.

-

The mixture is stirred at 25°C for 12 hours.

-

The reaction mixture is then diluted with water (500 mL) and heated at 85°C for 30 minutes.

-

The hot solution is filtered to remove any insoluble materials.

-

After cooling, the filtrate is made alkaline by the addition of ammonia solution.

-

The aqueous solution is extracted with ethyl acetate (2 x 1000 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Further purification, if necessary, can be achieved by column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Naphthalene-1,8-diamine | Isobutyl nitrite | Acetic acid, Ethanol | 18-21, then 25 | 16 | 1H-naphtho[1,8-de][1][2][3]triazine | 79 |

| 2 | 1H-naphtho[1,8-de][1][2][3]triazine | Copper, Hydrochloric acid | Water | 25, then 85 | 12.5 | This compound | Not explicitly stated |

Reaction Mechanisms and Visualizations

The overall transformation involves two distinct mechanistic pathways, as illustrated in the following diagrams.

Step 1: Formation of 1H-naphtho[1,8-de][1][2][3]triazine

The formation of the triazine intermediate proceeds through a diazotization reaction. In an acidic environment, isobutyl nitrite generates a nitrosonium ion (NO⁺). This electrophile is attacked by one of the amino groups of naphthalene-1,8-diamine. A series of proton transfers and elimination of water leads to a diazonium salt. The second amino group then attacks the diazonium group, leading to cyclization and the formation of the stable 1H-naphtho[1,8-de][1][2][3]triazine after tautomerization.

Step 2: Conversion to this compound

The conversion of 1H-naphtho[1,8-de][1][2][3]triazine to this compound is a variation of the Sandmeyer reaction. The reaction is initiated by a single electron transfer from copper(I) (generated in situ from copper) to the protonated triazine ring. This leads to the fragmentation of the triazine ring, releasing a molecule of nitrogen and generating a naphthyl radical. This radical then abstracts a chlorine atom from a copper(II) chloride species, also formed during the catalytic cycle, to yield the final product and regenerate the copper(I) catalyst.

Alternative Synthetic Approaches

While the two-step method described above is the most commonly cited, alternative approaches for the synthesis of 8-halonaphthalen-1-amines exist. One such method involves the direct Sandmeyer reaction of naphthalene-1,8-diamine. However, controlling the selectivity to obtain the mono-halogenated product at the 8-position can be challenging due to the presence of two amino groups. The formation of the stable triazine intermediate in the primary method circumvents this issue by effectively protecting one of the amino groups and allowing for a more controlled introduction of the halogen.

Conclusion

The synthesis of this compound from naphthalene-1,8-diamine via a 1H-naphtho[1,8-de][1][2][3]triazine intermediate is a robust and efficient method. This guide provides the necessary detailed protocols and mechanistic insights to aid researchers in the successful preparation of this important synthetic building block. The presented data and visualizations offer a clear and concise resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). It details experimental protocols for its synthesis and key reactions, and explores its emerging role as a crucial building block in the development of targeted cancer therapeutics, particularly inhibitors of the KRAS G12C oncoprotein.

Core Physical and Chemical Properties

This compound is a substituted naphthalene derivative with the molecular formula C₁₀H₈ClN.[1][2] Its core structure consists of a naphthalene ring system with a chloro group at the 8-position and an amine group at the 1-position. This substitution pattern imparts specific chemical reactivity and physical characteristics that are leveraged in synthetic chemistry.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 59107-51-6 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1][2] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)Cl | [1][2] |

| InChIKey | LQIZPCZWJJQIKV-UHFFFAOYSA-N | [1][2] |

| Property | Value | Reference |

| Physical Form | Solid | [3] |

| Melting Point | 93-94 °C | [3] |

| Boiling Point | 336.4 ± 17.0 °C at 760 mmHg | [3] |

| Water Solubility | Almost insoluble (0.055 g/L at 25 °C) | [4] |

| Organic Solvent Solubility | Soluble in DMSO and dimethylformamide | [5] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Spectroscopic Profile

Detailed spectroscopic data for this compound is crucial for its identification and characterization in experimental settings.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling constants will be influenced by the positions of the chloro and amino substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the ten carbon atoms of the naphthalene core, with the carbons bearing the chloro and amino groups showing characteristic shifts. Aromatic carbons typically resonate in the 110-160 ppm range.

-

Infrared (IR) Spectroscopy: As a primary aromatic amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations as a pair of bands in the region of 3300-3500 cm⁻¹.[6] An N-H bending vibration is also anticipated around 1650-1580 cm⁻¹.[6] The C-N stretching for an aromatic amine will likely appear as a strong band between 1335-1250 cm⁻¹.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (approximately 177.03 g/mol for the monoisotopic mass).[2] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from naphthalene-1,8-diamine. The protocol involves a two-step process:

Step A: Synthesis of 1H-naphtho[1,8-de][1][7][8]triazine

-

In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (1 eq) in a mixture of acetic acid and ethanol.

-

Cool the solution in a cold-water bath to maintain a temperature between 18 and 21 °C.

-

Slowly add isobutyl nitrite (0.98 eq) to the solution.

-

Stir the resulting red suspension at 25 °C for 16 hours.

-

Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

Step B: Synthesis of this compound

-

To a solution of 1H-naphtho[1,8-de][1][7][8]triazine (1 eq) in hydrochloric acid, add copper powder (0.0665 eq).

-

Stir the mixture at 25 °C for 12 hours.

-

Dilute the reaction mixture with water and heat at 85 °C for 30 minutes.

-

Filter the hot solution to obtain a clear aqueous solution.

-

Cool the filtrate and basify with ammonia solution until alkaline.

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Sandmeyer-type Reaction: Synthesis of 1-Bromo-8-chloronaphthalene

This protocol illustrates the reactivity of the amine group in this compound, converting it to a bromo group via a diazonium intermediate.

-

Dissolve this compound (1 eq) and p-toluenesulfonic acid monohydrate (3.6 eq) in acetonitrile.

-

Cool the solution to -5 °C.

-

Add a solution of sodium nitrite (1.8 eq) and copper(I) bromide (3 eq) in water.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Stir for 30 minutes and then remove the organic solvent under reduced pressure.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography to obtain 1-bromo-8-chloronaphthalene.[8]

Role in Drug Discovery: A Precursor to KRAS G12C Inhibitors

The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling pathways controlling cell growth, differentiation, and survival.[7] Mutations in the KRAS gene are prevalent in many cancers, with the G12C mutation being a particularly common oncogenic driver.[7] This mutation locks KRAS in a permanently active state, leading to uncontrolled cell proliferation.[7]

This compound has emerged as a key fragment and starting material in the synthesis of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C. These inhibitors bind to an allosteric pocket on the KRAS protein, known as the Switch-II pocket, and form a covalent bond with the cysteine-12 residue, trapping the protein in its inactive GDP-bound state.[1]

Logical Workflow: From Building Block to Targeted Therapy

Caption: Logical workflow from this compound to therapeutic effect.

Simplified KRAS G12C Signaling Pathway and Point of Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 59107-51-6 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. benchchem.com [benchchem.com]

- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloronaphthalen-1-amine

This technical guide provides a comprehensive overview of 8-Chloronaphthalen-1-amine, a significant chemical intermediate in various synthetic processes. The document details its nomenclature, physicochemical properties, and key experimental protocols for its synthesis and derivatization, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Nomenclature

-

IUPAC Name : this compound[1]

-

Synonyms : A variety of synonyms are used to identify this compound, including: 1-Amino-8-chloronaphthalene, 8-Chloro-1-naphthalenamine, 8-Chloro-naphthalen-1-ylamine, and its CAS Number, 59107-51-6.[1][2][3][4]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [1][4] |

| Molecular Weight | 177.63 g/mol | [1][2][4] |

| Melting Point | 93-94 °C | [5] |

| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [5] |

| Solubility | Very slightly soluble (0.055 g/L at 25 °C) | [3] |

| pKa (Predicted) | 3.24 ± 0.10 | [3] |

| XLogP3 | 2.9 | [1][5] |

| Topological Polar Surface Area | 26 Ų | [1] |

| CAS Number | 59107-51-6 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key derivative are outlined below.

1. Synthesis of this compound [6]

This synthesis is a two-step process starting from naphthalene-1,8-diamine.

-

Step A: Synthesis of 1H-naphtho[1,8-de][1][7]triazine

-

To a solution of acetic acid (200 mL) and ethanol (1000 mL) containing naphthalene-1,8-diamine (100 g, 632 mmol, 1 eq), add isobutyl nitrite (72.6 g, 619 mmol, 0.98 eq) while maintaining the temperature between 18 and 21°C using a cold water bath.

-

Stir the resulting red suspension at 25°C for 16 hours.

-

Collect the solid product by filtration, wash with ethanol (2 x 500 mL), and dry under vacuum to yield 1H-naphtho[1,8-de][1][7]triazine (84 g, 79% yield) as a red crystalline compound.[6]

-

-

Step B: Synthesis of this compound

-

Add copper (2.10 g, 33.1 mmol, 0.0665 eq) to a solution of 1H-naphtho[1,8-de][1][7]triazine (84 g, 496 mmol, 1 eq) in hydrochloric acid (1.5 L).

-

Stir the mixture at 25°C for 12 hours.

-

Dilute the mixture with water (500 mL) and heat at 85°C for 30 minutes.

-

Filter the solution to obtain a nearly clear aqueous phase, then cool it.

-

Alkalize the solution with ammonia until litmus paper turns blue.

-

Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

-

Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum.

-

Purify the residue by column chromatography (SiO₂, petroleum ether/ethyl acetate = 200/1 to 5/1) to obtain this compound as a red solid (57 g, 52% yield).[6]

-

2. Synthesis of 1-Bromo-8-chloronaphthalene from this compound [7]

This protocol describes a Sandmeyer-type reaction to convert the amine group to a bromide.

-

To a solution of this compound (57 g, 320 mmol, 1 eq) and p-toluenesulfonic acid monohydrate (TsOH•H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL) at -5 °C, add a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL).

-

Allow the reaction mixture to warm to 25 °C and stir for 12 hours.[7]

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (100 mL) and stir for 15 minutes.

-

Extract the mixture with ethyl acetate (3 x 1000 mL).

-

Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (SiO₂, Petroleum ether) to yield 1-bromo-8-chloronaphthalene as a white solid (56 g, 72% yield).[7]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for producing this compound from its precursor, naphthalene-1,8-diamine.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 8-Chloro-naphthalen-1-ylamine | 59107-51-6 | JCA10751 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of 8-Chloronaphthalen-1-amine

This technical guide provides a comprehensive overview of the expected spectral data for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6), a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure:

Chemical Formula: C₁₀H₈ClN[1][2][3]

Molecular Weight: 177.63 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For this compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound will show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The predicted data is presented in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | H-4 |

| ~ 7.4 - 7.6 | m | 2H | H-5, H-7 |

| ~ 7.2 - 7.4 | m | 2H | H-2, H-6 |

| ~ 6.8 - 7.0 | d | 1H | H-3 |

| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |

Note: The chemical shifts are predicted based on the analysis of similar naphthalenamine structures. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms in the naphthalene ring system.

| Chemical Shift (ppm) | Assignment |

| ~ 145.0 | C-1 |

| ~ 134.0 | C-8a |

| ~ 130.0 | C-4a |

| ~ 128.5 | C-8 |

| ~ 128.0 | C-5 |

| ~ 126.0 | C-7 |

| ~ 124.0 | C-4 |

| ~ 122.0 | C-6 |

| ~ 118.0 | C-2 |

| ~ 110.0 | C-3 |

Note: These are predicted chemical shifts. Actual experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-Cl bond, as well as absorptions for the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H asymmetric stretching (primary amine) |

| 3300 - 3400 | Medium | N-H symmetric stretching (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretching |

| 1600 - 1650 | Strong | N-H bending (scissoring) |

| 1450 - 1600 | Medium-Strong | Aromatic C=C stretching |

| 1000 - 1100 | Strong | C-N stretching |

| 750 - 850 | Strong | C-Cl stretching |

| 650 - 900 | Strong | Aromatic C-H out-of-plane bending |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

| m/z | Relative Abundance (%) | Assignment |

| 177 | 100 | [M]⁺ (with ³⁵Cl) |

| 179 | ~32 | [M+2]⁺ (with ³⁷Cl) |

| 142 | Variable | [M-Cl]⁺ |

| 115 | Variable | [C₉H₇]⁺ |

Note: The fragmentation pattern can vary based on the ionization technique used. PubChem provides predicted collision cross-section values for various adducts, such as [M+H]⁺ at an m/z of 178.04181.[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-300).

-

Analyze the resulting spectrum to identify the molecular ion peak, isotopic patterns, and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 8-Chloronaphthalen-1-amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Chloronaphthalen-1-amine, a crucial parameter for its application in research and development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to provide a predictive understanding of its behavior in various organic solvents.

Data Presentation: Quantitative Solubility

To offer a comparative perspective, the table below includes solubility data for the parent compounds, 1-naphthylamine and 2-naphthylamine, which share the same core structure. This information can serve as a valuable reference for estimating the solubility of this compound in similar solvent systems.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 25 | 0.055 g/L (practically insoluble) |

| 1-Naphthylamine | Water | 20 | ~0.17 g/100 mL (low solubility)[1] |

| 1-Naphthylamine | Ethanol | Not Specified | Soluble[1] |

| 1-Naphthylamine | Ether | Not Specified | Soluble[1] |

| 2-Naphthylamine | Water | 22 | <0.1 g/100 mL (limited solubility)[2] |

| 2-Naphthylamine | Hot Water | Not Specified | Soluble[3] |

| 2-Naphthylamine | Ethanol | Not Specified | Soluble[4] |

| 2-Naphthylamine | Ether | Not Specified | Soluble[4] |

| 2-Naphthylamine | Benzene | Not Specified | Soluble |

Note: The solubility of this compound in organic solvents like methanol, ethanol, acetone, dichloromethane, and ethyl acetate is expected to be significant, as is typical for aromatic amines. A synthetic protocol involving this compound utilizes acetonitrile as a solvent and ethyl acetate for extraction, implying good solubility in these media.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method , which determines the equilibrium (thermodynamic) solubility.[5]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

HPLC Method: Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for this compound. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for this compound. The concentration is calculated using a standard curve of absorbance versus concentration.

-

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

The following diagram illustrates the logical relationship in selecting a suitable solvent based on the "like dissolves like" principle.

Caption: Principle of solvent selection for solubility based on polarity.

References

Health and Safety Profile of 8-Chloronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound. It is important to note that while qualitative hazard information is available, there is a significant lack of quantitative toxicological data, which should be a key consideration in risk assessments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding the compound's behavior under various experimental and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [1] |

| Molecular Weight | 177.63 g/mol | [1] |

| CAS Number | 59107-51-6 | [1] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 93-94 °C | Sigma-Aldrich |

| Boiling Point | 336.4 ± 17.0 °C at 760 mmHg | Sigma-Aldrich |

| Solubility | Insoluble in water. | [2] |

| Storage Temperature | 4°C, protect from light. Keep in dark place, inert atmosphere, store in freezer, under -20°C. | Sigma-Aldrich, Ambeed, Inc. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification

| Hazard Class | Category | Pictogram | Signal Word |

| Acute Toxicity, Oral | 4 | Warning | |

| Acute Toxicity, Dermal | 4 | Warning | |

| Skin Corrosion/Irritation | 2 | Warning | |

| Serious Eye Damage/Eye Irritation | 2 | Warning | |

| Acute Toxicity, Inhalation | 4 | Warning | |

| Specific target organ toxicity — Single exposure; Respiratory tract irritation | 3 | Warning |

Source: PubChem.[1]

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| H312 | Harmful in contact with skin.[1] | |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H332 | Harmful if inhaled.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Sources: PubChem,[1] Sigma-Aldrich, Acros Organics,[3]

Toxicological Information

A significant gap exists in the publicly available toxicological data for this compound.

-

Carcinogenicity, Genotoxicity, and Reproductive Toxicity: No data was found in the searched resources regarding the carcinogenic, mutagenic, or reproductive hazards of this specific compound. It is worth noting that other aromatic amines and chlorinated naphthalenes have been associated with carcinogenic effects.[4][5] For instance, 2-naphthylamine is classified as a known human carcinogen.[2]

Given the lack of specific data, a cautious approach is strongly recommended. All handling should be performed with appropriate personal protective equipment in a well-ventilated area.

Experimental Protocols

Detailed experimental procedures involving this compound are not widely published. However, the following sections describe its use as a starting material in a chemical synthesis and a protocol for its own synthesis.

Synthesis of 1-bromo-8-chloronaphthalene from this compound

This protocol details the conversion of this compound to 1-bromo-8-chloronaphthalene.

Methodology:

-

A solution of this compound (1 equivalent) and p-Toluenesulfonic acid monohydrate (TsOH•H₂O) (3.6 equivalents) in acetonitrile (MeCN) is cooled to -5 °C.

-

Sodium nitrite (NaNO₂) (1.8 equivalents) is added, followed by a solution of copper(I) bromide (CuBr) (3 equivalents) in water.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Saturated aqueous sodium sulfite (Na₂SO₃) is added, and the mixture is stirred for 30 minutes.

-

The organic solvents are removed under reduced pressure.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic phases are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The residue is purified by column chromatography on silica gel using petroleum ether as the eluent to yield 1-bromo-8-chloronaphthalene.

Source: ChemicalBook.

Caption: Synthesis of 1-bromo-8-chloronaphthalene.

Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from naphthalene-1,8-diamine.

Step A: Synthesis of 1H-naphtho[1,8-de][1][2]triazine

-

To a solution of naphthalene-1,8-diamine in acetic acid and ethanol, isobutyl nitrite is added while maintaining the temperature between 18 and 21°C.

-

The resulting red suspension is stirred at 25°C for 16 hours.

-

The solid product is collected by filtration, washed with ethanol, and dried under vacuum.

Step B: Synthesis of this compound

-

Copper powder is added to a solution of 1H-naphtho[1,8-de][1][2]triazine in hydrochloric acid.

-

The mixture is stirred at 25°C for 12 hours.

-

The mixture is diluted with water and heated at 85°C for 30 minutes.

-

The solution is filtered, cooled, and then basified with ammonia solution.

-

The aqueous solution is extracted with ethyl acetate.

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to give the crude product.

Caption: Two-step synthesis of this compound.

Conclusion and Recommendations

This compound is a hazardous chemical that requires careful handling. The available data indicates that it is harmful by ingestion, skin contact, and inhalation, and causes skin and serious eye irritation, as well as respiratory tract irritation.[1] Researchers, scientists, and drug development professionals should adhere to all prescribed safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood.

The most significant finding of this review is the profound lack of quantitative toxicological data. To ensure the safety of laboratory personnel and to conduct thorough risk assessments, further studies are urgently needed to determine the acute toxicity (LD50, LC50), and to investigate the potential for carcinogenicity, genotoxicity, and reproductive toxicity. Until such data becomes available, this compound should be treated with a high degree of caution, assuming it to be more hazardous than the currently available information suggests.

References

- 1. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpachem.com [cpachem.com]

- 3. fishersci.com [fishersci.com]

- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 8-Chloronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 8-Chloronaphthalen-1-amine (CAS No: 59107-51-6). Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Core Stability Profile and Recommended Storage

This compound is a solid compound that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, and atmospheric conditions. While specific kinetic data on its degradation pathways are not extensively available in the public domain, the consensus from suppliers points to a need for controlled, cold, and dark storage under an inert atmosphere.

Quantitative Storage Recommendations

For optimal stability, this compound should be stored under the following conditions. Note the variations in recommended temperatures from different suppliers.

| Parameter | Recommended Condition | Source |

| Storage Temperature | 4°C | |

| Store in freezer, under -20°C | [1][2] | |

| Atmosphere | Inert atmosphere | [1][2] |

| Light Exposure | Keep in dark place / Protect from light | [1][2] |

| Container | Tightly closed container |

Handling and Safety Precautions

Proper handling is essential to maintain the purity of this compound and to ensure the safety of laboratory personnel. The compound is classified as harmful and an irritant.[3]

General Handling Guidelines:

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.[4]

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent electrostatic discharge.[5]

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Experimental Protocols

Specific experimental protocols for the stability testing of this compound are not detailed in the reviewed literature. However, a general workflow for assessing the stability of chemical compounds can be adapted.

General Workflow for Chemical Stability Assessment

Caption: A generalized workflow for conducting chemical stability studies.

Logical Flow for Proper Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound upon receipt and during use.

Caption: Decision workflow for handling and storing this compound.

Degradation Pathways

Specific degradation pathways for this compound have not been documented in the provided search results. Generally, aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to light and elevated temperatures. The chlorine substituent on the naphthalene ring may also influence its reactivity and degradation profile. Further research would be required to elucidate the specific degradation products and mechanisms.

References

Commercial Suppliers and Applications of 8-Chloronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and scientific applications of 8-Chloronaphthalen-1-amine (CAS No. 59107-51-6), a key intermediate in the synthesis of various functional molecules. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of medicinal chemistry, materials science, and drug discovery.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity and available quantities vary among suppliers, and pricing is subject to change. A summary of representative commercial sources is provided in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) |

| A2B Chem | 95% | 250mg, 1g, 5g, 10g, 25g, 250g | $6 (250mg), $10 (1g), $21 (5g), $42 (10g), $86 (25g), $792 (250g) |

| Chemable | Not Specified | 5g, 10g, 25g, 50g | $35 (5g), $53 (10g), $105 (25g), $158 (50g) |

| Sigma-Aldrich | 96% (from Ambeed, Inc.), 98% (from ChemScene LLC) | Varies | Pricing available upon login/request |

| Biosynth | Not Specified | Inquire for details | Inquire for details |

| BLD Pharm | Not Specified | Inquire for details | Inquire for details |

| CHEMLYTE SOLUTIONS CO.,LTD | Industrial Grade | Inquire for details | Inquire for details |

| Synchem | 95% | Synthesis on demand | Inquire for details |

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems and functional dyes. Its derivatives have shown promise in various applications, including as intermediates for bioactive molecules and as fluorescent probes for biological imaging.

Synthesis of Bioactive Molecules

A significant application of this compound is in the synthesis of substituted naphthalenes that can be further elaborated into compounds with potential therapeutic properties. For instance, it is a key precursor for the synthesis of 1-bromo-8-chloronaphthalene, an intermediate used in the preparation of quinazoline-based inhibitors of KRas G12C and KRas G12D, which are implicated in various cancers.

Fluorescent Probes and Materials Science

The naphthalenamine core of this compound is a well-known fluorophore. Derivatives of this compound are utilized in the development of fluorescent probes for sensing and imaging in biological systems. These probes can be designed to target specific cellular components or to respond to changes in the local environment, such as pH or the presence of specific ions.

Experimental Protocols

Synthesis of 1-bromo-8-chloronaphthalene

This protocol details a Sandmeyer-type reaction for the conversion of this compound to 1-bromo-8-chloronaphthalene.[1]

Materials:

-

This compound

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Acetonitrile (MeCN)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

To a solution of this compound (57 g, 320 mmol, 1 eq) and TsOH·H₂O (219 g, 1.16 mol, 3.6 eq) in MeCN (1000 mL) at -5 °C, add a solution of NaNO₂ (39.8 g, 577 mmol, 1.8 eq) and CuBr (138 g, 963 mmol, 3 eq) in H₂O (120 mL).

-

Stir the reaction mixture at 25 °C for 12 hours.

-

Add saturated Na₂SO₃ solution (100 mL) to the reaction mixture and stir for 15 minutes.

-

Extract the mixture with ethyl acetate (3 x 1000 mL).

-

Wash the combined organic layers with brine (500 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (SiO₂, Petroleum ether) to yield 1-bromo-8-chloronaphthalene as a white solid.

Visualized Workflows

The following diagrams illustrate key synthetic pathways and logical relationships involving this compound.

Caption: Synthetic pathway for 1-bromo-8-chloronaphthalene.

Caption: Role in drug discovery and materials science.

References

An In-depth Technical Guide to the Crystal Structure of 8-Chloronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 8-Chloronaphthalen-1-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of its specific crystal structure data, this guide presents a detailed analysis of the closely related analogue, 8-Bromonaphthalen-1-amine, to infer the structural properties of the chloro derivative. The guide includes detailed experimental protocols for the synthesis of this compound and a general procedure for single-crystal X-ray diffraction analysis. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a substituted naphthalene derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure is paramount for designing and developing new molecular entities with desired biological activities. While the specific crystal structure of this compound is not publicly available, the crystal structure of its bromo-analogue, 8-Bromonaphthalen-1-amine, provides a reliable model for its structural analysis. The substitution of a bromine atom with a chlorine atom is expected to result in minor changes in bond lengths and unit cell parameters, but the overall molecular conformation and packing are anticipated to be highly similar.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from naphthalene-1,8-diamine. The synthesis is a two-step process involving the formation of a triazine intermediate followed by a reaction with copper.[1]

Step A: Synthesis of 1H-naphtho[1,8-de][2][3][4]triazine [1]

-

In a reaction vessel, a solution of acetic acid (200 mL) and ethanol (1000 mL) is prepared, and naphthalene-1,8-diamine (100 g, 632 mmol) is added.

-

Isobutyl nitrite (72.6 g, 619 mmol) is added to the solution while maintaining the temperature between 18 and 21°C using a cold water bath.

-

The resulting red suspension is stirred at 25°C for 16 hours.

-

The solid product is collected by filtration, washed with ethanol (2 x 500 mL), and dried under a vacuum to yield 1H-naphtho[1,8-de][2][3][4]triazine as a red crystalline compound.

Step B: Synthesis of this compound [1]

-

To a solution of 1H-naphtho[1,8-de][2][3][4]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), copper powder (2.10 g, 33.1 mmol) is added.

-

The mixture is stirred at 25°C for 12 hours.

-

The resulting mixture is diluted with water (500 mL) and heated at 85°C for 30 minutes.

-

The solution is filtered to obtain a clear aqueous solution, which is then cooled.

-

The solution is basified with ammonia solution until it turns blue litmus paper.

-

The product is extracted with ethyl acetate (2 x 1000 mL).

-

The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under vacuum to yield this compound.

References

An In-depth Technical Guide to 8-Chloronaphthalen-1-amine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloronaphthalen-1-amine is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of more complex organic molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are provided, along with a summary of its key quantitative data. This document is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who may utilize this compound in their synthetic endeavors.

Introduction

This compound, also known as 8-chloro-1-naphthylamine, belongs to the family of naphthalenamines, which are derivatives of naphthalene. These compounds have historically been important in the dye industry and continue to be valuable building blocks in modern organic synthesis. The introduction of a chlorine atom at the 8-position of the 1-naphthalenamine core imparts specific steric and electronic properties that can be exploited in subsequent chemical transformations. This guide will delve into the known synthesis routes, historical context, and chemical characteristics of this important synthetic intermediate.

Discovery and History

While the specific date and discoverer of this compound are not well-documented in readily available historical records, its emergence is intrinsically linked to the broader development of naphthalene chemistry in the 19th and early 20th centuries. The study of naphthalenamines, such as 1-naphthylamine and 2-naphthylamine, was driven by the burgeoning synthetic dye industry.

The synthesis of halogenated naphthalenes and their subsequent amination or the direct halogenation of naphthalenamines were common strategies to access a diverse range of dye precursors. It is highly probable that this compound was first synthesized and characterized within this context, as chemists systematically explored the derivatization of the naphthalene scaffold to create new colors and materials. The unique "peri" relationship between the amino and chloro substituents at the 1 and 8 positions, respectively, would have been of academic and practical interest due to the potential for unique reactivity and intramolecular interactions. Today, its primary role is as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClN | [1][4] |

| Molecular Weight | 177.63 g/mol | [1][4] |

| CAS Number | 59107-51-6 | [1][4] |

| Appearance | Solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | 1.289 g/cm³ (predicted) | [6] |

| Solubility | Insoluble in water | [1] |

| IUPAC Name | This compound | [4] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms of the naphthalene core. The carbon atom attached to the chlorine (C-8) and the carbon atom attached to the amino group (C-1) will show characteristic chemical shifts influenced by the electronegativity of these substituents. Aromatic carbons typically resonate in the δ 110-150 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹. The C-Cl stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 177. The presence of a chlorine atom will be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

Synthesis of this compound

The most well-documented synthesis of this compound starts from naphthalene-1,8-diamine. This multi-step process involves the formation of a triazine intermediate followed by a copper-mediated chlorination.

Experimental Protocol: Synthesis from Naphthalene-1,8-diamine[2]

Step A: Synthesis of 1H-naphtho[1,8-de][1][4][8]triazine

-

In a suitable reaction vessel, dissolve naphthalene-1,8-diamine (100 g, 632 mmol) in a mixture of acetic acid (200 mL) and ethanol (1000 mL).

-

Cool the solution in a cold water bath to maintain the temperature between 18 and 21 °C.

-

Slowly add isobutyl nitrite (72.6 g, 619 mmol) to the stirred solution.

-

Continue stirring the resulting red suspension at 25 °C for 16 hours.

-

Collect the solid product by filtration.

-

Wash the solid with ethanol (2 x 500 mL).

-

Dry the product under vacuum to yield 1H-naphtho[1,8-de][1][4][8]triazine as a red crystalline compound.

Step B: Synthesis of this compound

-

To a solution of 1H-naphtho[1,8-de][1][4][8]triazine (84 g, 496 mmol) in hydrochloric acid (1.5 L), add copper powder (2.10 g, 33.1 mmol).

-

Stir the mixture at 25 °C for 12 hours.

-

Dilute the reaction mixture with water (500 mL) and heat at 85 °C for 30 minutes.

-

Filter the hot solution to obtain a nearly clear aqueous solution.

-

Cool the filtrate and basify with ammonia solution until it turns blue litmus paper.

-

Extract the aqueous solution with ethyl acetate (2 x 1000 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. One notable application is its use in the synthesis of 1-bromo-8-chloronaphthalene via a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 1-bromo-8-chloronaphthalene[3][9]

-

In a reaction vessel, dissolve this compound (57 g, 320 mmol) and p-toluenesulfonic acid monohydrate (219 g, 1.16 mol) in acetonitrile (1000 mL).

-

Cool the solution to -5 °C.

-

Add a solution of sodium nitrite (39.8 g, 577 mmol) and copper(I) bromide (138 g, 963 mmol) in water (120 mL) to the reaction mixture.

-

Allow the reaction to stir at 25 °C for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (100 mL) and stir for 15 minutes.

-

Extract the mixture with ethyl acetate (3 x 1000 mL).

-

Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, petroleum ether) to afford 1-bromo-8-chloronaphthalene as a white solid.

Reaction Pathway Diagram

Caption: Sandmeyer reaction of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is classified as harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[4][5] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically important intermediate with a rich, albeit not precisely documented, history tied to the development of naphthalene chemistry. The detailed synthetic protocols and compiled physicochemical data in this guide provide a valuable resource for chemists. Its utility in the preparation of more complex molecules, such as 1-bromo-8-chloronaphthalene, highlights its continued relevance in modern organic synthesis. Further research into the applications of this compound and its derivatives may lead to the development of novel pharmaceuticals and materials.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 4. This compound | C10H8ClN | CID 12385340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Amino-8-chloronaphthalene | 59107-51-6 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. ucl.ac.uk [ucl.ac.uk]

Methodological & Application

Synthesis of 1H-naphtho[1,8-de]triazine using 8-Chloronaphthalen-1-amine

Application Notes: Synthesis and Utility of 1H-naphtho[1,8-de]triazine

Introduction

1H-naphtho[1,8-de]triazine is a unique heterocyclic compound characterized by a fused naphthalene and triazine ring system. This rigid, planar structure is a key building block in the development of functional organic materials and serves as a versatile intermediate in the synthesis of various substituted naphthalene derivatives. Its derivatives are subjects of investigation in medicinal chemistry due to the broad biological activities associated with the triazine core. This document provides a detailed protocol for the synthesis of 1H-naphtho[1,8-de]triazine and highlights its primary applications.

Principle Application: Synthetic Intermediate

The primary application of 1H-naphtho[1,8-de]triazine lies in its role as a precursor for more complex molecules. The triazine ring can be chemically modified, for instance, through amination reactions to introduce functional groups at specific positions. Amination with agents like hydroxylamine-O-sulphonic acid or chloramine can yield aminonaphthotriazines, which can further be rearranged to form other valuable derivatives like 1-amino-8-azidonaphthalene.[1] This reactivity makes 1H-naphtho[1,8-de]triazine a strategic starting material for accessing compounds that are otherwise difficult to synthesize.

Relevance in Drug Discovery and Medicinal Chemistry

While direct pharmacological applications of the parent 1H-naphtho[1,8-de]triazine are not extensively documented, the broader class of triazine-containing compounds is of significant interest to the pharmaceutical industry. Triazine derivatives are known to exhibit a wide range of biological activities, including:

-

Anticancer Properties

-

Antiviral (including anti-HIV) Activity

-

Antimicrobial and Antifungal Effects

-

Antimalarial and Anti-inflammatory Potential

The rigid naphthalene backbone of 1H-naphtho[1,8-de]triazine provides a unique scaffold that can be functionalized to create novel drug candidates. The exploration of its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

Experimental Protocol: Synthesis of 1H-naphtho[1,8-de]triazine

This protocol details the synthesis of 1H-naphtho[1,8-de]triazine starting from naphthalene-1,8-diamine, as the direct synthesis from 8-chloronaphthalen-1-amine is not the commonly reported or validated method.

Materials and Reagents

-

Naphthalene-1,8-diamine

-

Acetic Acid

-

Ethanol

-

Isobutyl nitrite

-

Cold water bath

-

Filtration apparatus

-

Vacuum drying oven

Procedure

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of acetic acid (200 mL) and ethanol (1000 mL).

-

Addition of Starting Material: To this solution, add naphthalene-1,8-diamine (100 g, 632 mmol).

-

Diazotization: While maintaining the temperature of the mixture between 18 and 21°C using a cold water bath, add isobutyl nitrite (72.6 g, 619 mmol) dropwise.

-

Reaction: Stir the resulting red suspension at 25°C for 16 hours.

-

Isolation of Product: Collect the solid product by filtration.

-

Washing: Wash the collected solid with ethanol (2 x 500 mL).

-